molecular formula C18H15ClN2O3S B586069 6-Hydroxymethyletoricoxib CAS No. 349536-41-0

6-Hydroxymethyletoricoxib

Katalognummer B586069
CAS-Nummer: 349536-41-0
Molekulargewicht: 374.839
InChI-Schlüssel: SCVWZQQMIZJGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxymethyletoricoxib is a member of bipyridines . It is an analog of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.


Molecular Structure Analysis

The molecular formula of 6-Hydroxymethyletoricoxib is C18H15ClN2O3S . The IUPAC name is [5- [5-chloro-3- (4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol . The molecular weight is 374.8 g/mol .

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Inhibition

The formation of 6-Hydroxymethyletoricoxib involves the enzymatic metabolism by CYP3A4 in the liver. This process is significant for drug development and interaction studies, as it can influence the efficacy and safety of the drug. Understanding the role of enzymes like CYP3A4 in the metabolism of etoricoxib can lead to better drug design and personalized medicine approaches .

Therapeutic Monitoring

Monitoring levels of 6-Hydroxymethyletoricoxib in patients could serve as a biomarker for the effective dosing of etoricoxib. This application is particularly relevant in conditions requiring long-term use of COX-2 inhibitors, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, where maintaining therapeutic levels without reaching toxicity is crucial .

Drug Interaction Studies

As a metabolite, 6-Hydroxymethyletoricoxib can be used to study potential drug-drug interactions, especially with other medications metabolized by the same cytochrome P450 enzymes. This research can help predict and prevent adverse reactions due to metabolic competition .

Comparative Pharmacology

Comparing the pharmacological effects of 6-Hydroxymethyletoricoxib with other COX-2 inhibitors can shed light on the nuances of drug action and the role of metabolites in therapeutic effects. This research can contribute to the development of next-generation COX-2 inhibitors with improved safety profiles .

Biochemical Pathway Elucidation

Studying the biochemical pathways involving 6-Hydroxymethyletoricoxib can enhance our understanding of the complex interactions within the COX-2 inhibitory pathway. This knowledge is fundamental for discovering new therapeutic targets and understanding the broader implications of COX-2 inhibition .

Wirkmechanismus

Target of Action

6-Hydroxymethyletoricoxib, also known as 6’-Desmethyl-6’-methylhydroxy Etoricoxib, is a selective cyclo-oxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for the synthesis of prostanoids involved in pathological processes, such as acute and chronic inflammatory states .

Mode of Action

The compound works by inhibiting the COX-2 enzyme, which in turn results in reduced synthesis of pro-inflammatory prostaglandins . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.

Biochemical Pathways

By inhibiting the COX-2 enzyme, 6-Hydroxymethyletoricoxib disrupts the biochemical pathway that leads to the production of pro-inflammatory prostaglandins . This disruption can have downstream effects on other inflammatory processes in the body.

Pharmacokinetics

The pharmacokinetics of 6-Hydroxymethyletoricoxib involve its metabolism primarily by the CYP3A4 enzyme, with ancillary roles played by CYP2C9, 2D6, and 1A2 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability in the body.

Result of Action

The primary result of the action of 6-Hydroxymethyletoricoxib is the reduction of inflammation and associated symptoms. By inhibiting the COX-2 enzyme and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms such as pain and swelling associated with conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .

Eigenschaften

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWZQQMIZJGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxymethyletoricoxib

CAS RN

349536-41-0
Record name 6'-Hydroxymethyl etoricoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.